Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Overview
Description
Diethyl 2,6-dibromospiro[33]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C13H18Br2O4 It is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate typically involves the bromination of spiro[3.3]heptane-2,6-dicarboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions. The process generally involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as diethyl 2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylate.
Reduction: Diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The spiro structure provides rigidity, which can affect the compound’s binding to enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Diethyl spiro[3.3]heptane-2,6-dicarboxylate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Diethyl 2,6-dichlorospiro[3.3]heptane-2,6-dicarboxylate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2O4/c1-3-18-9(16)12(14)5-11(6-12)7-13(15,8-11)10(17)19-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKLIDFYSWIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)(C(=O)OCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311419 | |
Record name | diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55249-70-2 | |
Record name | NSC243145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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